molecular formula C8H12O3 B3224703 methyl (1S)-3-oxocyclohexane-1-carboxylate CAS No. 1236384-30-7

methyl (1S)-3-oxocyclohexane-1-carboxylate

Cat. No.: B3224703
CAS No.: 1236384-30-7
M. Wt: 156.18 g/mol
InChI Key: MAEFSJWFUPHVPY-LURJTMIESA-N
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Description

Methyl (1S)-3-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C8H12O3. It is a derivative of cyclohexane, featuring a ketone group at the 3-position and a carboxylate ester group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1S)-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexane-1,3-dicarboxylic acid.

    Reduction: Methyl (1S)-3-hydroxycyclohexane-1-carboxylate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (1S)-3-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (1S)-3-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and ketone groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S)-3-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    Cyclohexane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of an ester and a ketone.

    Methyl cyclohexane-1-carboxylate: Lacks the ketone group, only has the ester functionality.

Uniqueness

Methyl (1S)-3-oxocyclohexane-1-carboxylate is unique due to the presence of both a ketone and an ester group on the cyclohexane ring. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl (1S)-3-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEFSJWFUPHVPY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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